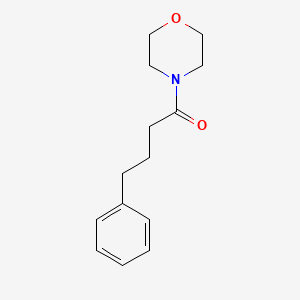

1-(morpholin-4-yl)-4-phenylbutan-1-one

Übersicht

Beschreibung

Molecular Structure Analysis

The compound contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. It also contains a phenyl group, which is a six-membered carbon ring with alternating single and double bonds, and a butanone group, which is a four-carbon chain with a carbonyl (C=O) group at one end .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. The carbonyl group in the butanone could undergo nucleophilic addition reactions, while the morpholine ring could potentially participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(morpholin-4-yl)-4-phenylbutan-1-one” would depend on its exact structure. Factors that could influence its properties include the polarity of its functional groups, its molecular weight, and its overall shape .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

This compound is used in the synthesis of coordination compounds with metals such as copper (II) and nickel (II). These coordination compounds are synthesized through the interaction of the compound with metal salts in specific molar ratios. Such compounds have potential applications in catalysis, material science, and medicinal chemistry .

Pharmacological Research

Morpholine derivatives, including structures similar to “1-(morpholin-4-yl)-4-phenylbutan-1-one,” exhibit a broad spectrum of pharmacological activities. They are studied for their potential use in drug development, particularly for their anti-tubercular properties.

Analytical Chemistry

This compound can be analyzed using reverse phase High-Performance Liquid Chromatography (HPLC) methods. It is relevant in the development of analytical techniques for quality control and research in pharmaceuticals .

Corrosion Inhibition

A study has examined the inhibition capacity of a synthesized Mannich base derived from “1-(morpholin-4-yl)-4-phenylbutan-1-one” on the corrosion behavior of mild steel in acidic environments. This has implications for industrial applications where corrosion resistance is crucial .

Coordination Compounds of Cu(II) and Ni(II) with 1-(Morpholin-4-yl) 5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one 1-(Morpholin-4-yl)prop-2-en-1-one | SIELC Technologies Green Approach to Corrosion Inhibition of Mild Steel

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Morpholine-modified agents have been studied for their antibacterial properties, specifically againstStaphylococcus aureus .

Mode of Action

For instance, Ru(II)-3, a morpholine-modified ruthenium-based agent, has shown to destroy bacterial membranes and induce reactive oxygen species (ROS) production in bacteria .

Biochemical Pathways

The destruction of bacterial membranes and induction of ros production suggest that the compound may interfere with bacterial cell wall synthesis and oxidative stress pathways .

Result of Action

It efficiently removed biofilms produced by bacteria, inhibited the secretion of bacterial exotoxins, and enhanced the activity of many existing antibiotics .

Eigenschaften

IUPAC Name |

1-morpholin-4-yl-4-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(15-9-11-17-12-10-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWRKWJSYZSPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302317 | |

| Record name | 1-(morpholin-4-yl)-4-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Morpholin-4-yl)-4-phenylbutan-1-one | |

CAS RN |

61123-44-2 | |

| Record name | NSC150184 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(morpholin-4-yl)-4-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxyphenyl)spiro[3.3]heptan-2-amine](/img/no-structure.png)